1,1-Dichloro-2-fluoro-1-propene

Description

Significance of Halogenated Alkenes in Modern Organic Chemistry Research

Halogenated alkenes, organic compounds containing at least one halogen atom bonded to a carbon-carbon double bond, are of considerable importance in modern organic chemistry. nist.govgoogle.com Their significance stems from their utility as versatile synthetic intermediates. nih.gov The presence of both a reactive π-bond and polar carbon-halogen bonds allows for a wide array of chemical transformations. google.com These compounds are key reactants in addition reactions, where halogens or other moieties can be added across the double bond, often with high stereoselectivity. ontosight.aibeilstein-journals.org

The reactivity of the carbon-halogen bond also enables nucleophilic substitution and elimination reactions, providing pathways to a variety of other functional groups. Furthermore, halogenated alkenes are crucial substrates in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The study of halogenated alkenes also contributes to a deeper understanding of reaction mechanisms and stereochemistry. ontosight.ai

Unique Structural Attributes and Stereochemical Considerations of 1,1-Dichloro-2-fluoro-1-propene

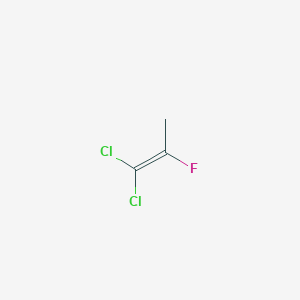

The chemical compound this compound is a halogenated propene with the chemical formula C₃H₃Cl₂F. nist.gov Its structure consists of a three-carbon propylene (B89431) backbone with a double bond between the first and second carbon atoms. The first carbon atom (C1) is bonded to two chlorine atoms, while the second carbon atom (C2) is bonded to a fluorine atom and a methyl group.

A critical aspect of alkene chemistry is the possibility of stereoisomerism, specifically E/Z isomerism, which arises from the restricted rotation around the carbon-carbon double bond. For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different groups. In the case of this compound, the second carbon atom (C2) is bonded to two different groups: a fluorine atom and a methyl group. However, the first carbon atom (C1) is bonded to two identical chlorine atoms. Because C1 does not have two different substituents, this compound does not exhibit E/Z isomerism. This is a key structural attribute that distinguishes it from some other halogenated propenes, such as 1,2-dichloro-1-propene, which can exist as stereoisomers. nist.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃Cl₂F |

| Molecular Weight | 128.960 g/mol |

| CAS Registry Number | 430-95-5 |

| IUPAC Standard InChI | InChI=1S/C3H3Cl2F/c1-2(6)3(4)5/h1H3 |

| IUPAC Standard InChIKey | BJSMMNZAHNXJCF-UHFFFAOYSA-N |

Data sourced from NIST Chemistry WebBook. nist.gov

Historical Trajectories and Current Research Trends in Dichlorofluoropropene Chemistry

The synthesis of halogenated propenes has historically involved methods such as the dehydrohalogenation of saturated haloalkanes and the dehalogenation of polyhalogenated alkanes. orgsyn.org For instance, the synthesis of related dichlorofluoroethylenes has been achieved through zinc dehalogenation methods and dehydrochlorination of their ethane (B1197151) precursors. orgsyn.org The development of new synthetic routes to access specific isomers and substitution patterns of dichlorofluoropropenes remains an active area of research.

Current research trends in the chemistry of dichlorofluoropropenes are largely driven by their utility as synthetic intermediates. These compounds can serve as precursors to a wide range of other fluorinated molecules. ontosight.ai The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in drug discovery and materials science. beilstein-journals.org

Recent studies have explored the conversion of trifluoroalkanones into dichloroalkenones using reagents like aluminum trichloride (B1173362), highlighting novel synthetic pathways to related structures. nih.gov Furthermore, dichlorofluoropropenes and similar halogenated alkenes are investigated for their potential in polymerization to create new materials with specific properties. dtic.milrsc.org The broader class of halogenated hydrocarbons, including various dichlorofluoropropanes and propenes, has been evaluated for applications ranging from refrigerants to intermediates in the synthesis of pharmaceuticals, though often with considerations for their environmental impact. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2-fluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F/c1-2(6)3(4)5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSMMNZAHNXJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870534 | |

| Record name | 1,1-Dichloro-2-fluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-95-5 | |

| Record name | 1,1-Dichloro-2-fluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Dichloro 2 Fluoro 1 Propene

Established Synthetic Pathways to 1,1-Dichloro-2-fluoro-1-propene

The synthesis of this compound has been achieved through several established chemical transformations. These methods often involve the manipulation of halogenated propane (B168953) or propene precursors.

Halogenation and Fluorination Strategies

Halogenation and fluorination reactions are fundamental to the synthesis of many organofluorine compounds. cas.cn These strategies typically involve the introduction of chlorine and fluorine atoms onto a three-carbon backbone. The specific sequence and choice of reagents are critical to achieving the desired 1,1-dichloro-2-fluoro substitution pattern on the propene.

One potential conceptual pathway involves the selective fluorination of a dichlorinated propene or the chlorination of a fluorinated propene. For instance, the addition of chlorine to 2-fluoro-1-propene could theoretically lead to a dichlorofluoro-propane intermediate, which could then be further reacted. However, controlling the regioselectivity of such additions is a significant challenge.

The incorporation of fluorine can modulate key molecular properties, and various methods have been developed for this purpose. cas.cn While direct fluorination of alkenes can be aggressive, the use of specialized fluorinating agents allows for more controlled reactions. Similarly, chlorination can be achieved using various reagents, from elemental chlorine to milder sources like sulfuryl chloride.

Dehydrohalogenation Reactions of Halogenated Propanes

A common and effective method for generating alkenes is through the elimination of hydrogen halides (dehydrohalogenation) from a saturated precursor. In the context of this compound, a plausible precursor is a trichlorofluoropropane or a dichlorodifluoropropane. The elimination of hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF) from such molecules can yield the target alkene.

Dehydrochlorination is a well-established industrial process for producing various vinyl monomers. researchgate.net For example, the synthesis of 1,1-dichloroethylene often involves the reaction of trichloroethane with sodium hydroxide (B78521). researchgate.net A similar principle can be applied here. The reaction is typically promoted by a base, such as aqueous or alcoholic potassium hydroxide (KOH). quora.com Alcoholic KOH is known to favor elimination reactions over substitution. quora.com

The specific isomer of the halogenated propane precursor is crucial for obtaining the desired product. For the synthesis of this compound, a precursor such as 1,1,2-trichloro-2-fluoropropane or 1,1,1-trichloro-2-fluoropropane would be required. The elimination of HCl from these precursors would lead to the formation of the double bond between the first and second carbon atoms.

The reaction conditions, including the choice of base, solvent, and temperature, play a significant role in the efficiency and selectivity of the dehydrohalogenation process. Strong bases and higher temperatures generally favor the elimination pathway.

Table 1: Precursors and Conditions for Dehydrohalogenation

| Precursor | Reagent | Product | Reference |

| 1,1,2-Trichloroethane | Sodium Hydroxide | 1,1-Dichloroethylene | researchgate.net |

| Alkyl Halide | Alcoholic KOH | Alkene | quora.com |

Rearrangement Reactions in Fluorinated Systems

Rearrangement reactions can occur under certain conditions in fluorinated systems, sometimes leading to unexpected products. For instance, the treatment of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) (AlCl₃) has been shown to result in the formation of 1,1-dichloro-1-alkenones, demonstrating a conversion of a trifluoromethyl group into a dichlorovinyl moiety. beilstein-journals.orgnih.gov This type of halogen exchange and rearrangement highlights the complex reactivity that can be harnessed in synthesis.

While not a direct synthesis of this compound, this illustrates that Lewis acid-promoted reactions can induce significant molecular rearrangements involving halogen atoms. It is conceivable that a carefully designed fluorinated propane or ketone precursor could undergo a similar rearrangement to yield the target compound. For example, propargyl acetates are known to undergo various skeletal rearrangements in the presence of cationic gold catalysts. nih.gov

The study of thermal isomerizations in fluorinated cyclopropanes also provides insight into potential rearrangement pathways. The substitution of hydrogen with fluorine can weaken the C-C bond opposite the fluorine atom, making these compounds prone to transformations initiated by homolytic C-C bond cleavage. beilstein-journals.org

Stereoselective and Regioselective Synthesis Approaches

Achieving specific stereoisomers (E/Z) and regioisomers of halogenated alkenes is a significant focus in modern synthetic chemistry. For a trisubstituted alkene like this compound, controlling the geometry around the double bond is not a factor due to the two chlorine atoms on one carbon. However, ensuring the correct placement of the fluorine atom at the C-2 position is a matter of regioselectivity.

To date, there are limited reports on the stereoselective synthesis of 1,1-chloro,fluoro-trisubstituted olefins. nih.gov However, research into the synthesis of other fluoroalkenes offers potential strategies. For example, gold(I)-catalyzed hydrofluorination of alkynes has been shown to produce Z-vinyl fluorides with high regioselectivity when a directing group is present on the substrate. nih.gov This approach demonstrates that catalytic methods can be employed to control the regiochemical outcome of fluorine addition.

Cross-metathesis reactions involving olefins represent another attractive approach for the stereoselective synthesis of trisubstituted alkenyl fluorides. nih.gov While challenges remain, these advanced methods point toward future possibilities for the controlled synthesis of complex fluoroalkenes.

Novel and Emerging Synthetic Routes

Research into the synthesis of fluorinated molecules is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods.

Catalytic Approaches to Carbon-Halogen Bond Formation

Catalytic methods are at the forefront of modern synthetic chemistry, offering pathways to form carbon-halogen bonds with high precision. While specific catalytic syntheses for this compound are not widely documented, related processes provide a strong indication of potential routes.

For instance, catalytic pyrolysis using activated carbon catalysts has been employed in the dehydrochlorination of 2-chloro-1,1-difluoroethane. researchgate.net This suggests that heterogeneous catalysis could be a viable strategy for the dehydrohalogenation of a suitable propane precursor to this compound. Metal fluorides supported on metal oxides, such as nanocrystalline MgO, have also been investigated as efficient dehydrohalogenation catalysts. researchgate.net

Furthermore, phase transfer catalysis is utilized in fluorination reactions. The reaction of certain chlorinated precursors with an alkali metal fluoride in the presence of a phase transfer catalyst can facilitate the synthesis of fluorinated compounds. google.com This methodology could be adapted for the fluorination step in a multi-step synthesis of the target molecule.

The development of new catalysts for fluorination and fluoroalkylation is a rapidly growing field, driven by the importance of organofluorine compounds in pharmaceuticals and agrochemicals. cas.cn These emerging catalytic systems may soon provide direct and efficient routes to compounds like this compound.

Photochemical and Electrochemical Synthesis Techniques

Currently, there is a lack of specific, documented photochemical or electrochemical methods for the direct synthesis of this compound in readily available scientific literature. General principles of electrochemical synthesis involve the generation of reactive intermediates at an electrode surface. For instance, the electrochemical reduction of appropriate precursors could potentially lead to the formation of the desired alkene through the elimination of leaving groups. Similarly, photochemical synthesis utilizes light energy to initiate reactions, often involving radical intermediates.

While direct methods for this compound are not detailed, related electrochemical syntheses of other halogenated alkenes have been reported. For example, electrochemical methods have been described for the synthesis of haloalkenyl chalcogenides from internal alkynes using hydrobromic and hydrochloric acids as halogenating agents. These processes generate electrophilic species under mild conditions in an undivided cell, yielding chloro- and bromovinyl derivatives. Such methodologies highlight the potential for electrochemical approaches in the synthesis of complex haloalkenes, although their direct application to this compound would require significant adaptation and research.

Utility of Alternative Precursors and Feedstocks for this compound Synthesis

The synthesis of this compound can be approached through the use of various alternative precursors and feedstocks, primarily involving elimination reactions.

One potential and logical precursor is 1,1,2-trichloro-2-fluoropropane . The dehydrochlorination of this saturated halopropane would yield the target alkene, this compound. This type of reaction is a common and fundamental method for introducing unsaturation into organic molecules. The reaction typically proceeds by treatment with a base, which abstracts a proton, leading to the elimination of a chloride ion and the formation of a double bond. The choice of base and reaction conditions can be critical to favor the desired product and minimize side reactions.

Another synthetic strategy involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (AlCl₃), which has been shown to produce 1,1-dichloro-1-alkenones. google.com While not a direct route to the target compound, this method demonstrates the conversion of a trifluoromethyl group to a dichlorovinyl moiety, which could potentially be adapted. google.com

Furthermore, the synthesis of similar dihaloalkenes, such as 1,1-dichloro-2,2-difluoroethylene, has been achieved through the dehalogenation of more highly halogenated precursors. orgsyn.org For example, the treatment of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) with zinc in methanol (B129727) yields 1,1-dichloro-2,2-difluoroethylene. orgsyn.org This suggests that a suitably substituted four-carbon precursor could potentially be used to synthesize this compound via a similar dehalogenation or dehydrohalogenation pathway.

The table below summarizes potential precursors and the general synthetic approaches.

| Precursor | Synthetic Approach |

| 1,1,2-Trichloro-2-fluoropropane | Dehydrochlorination |

| 1,1,1-Trifluoroalkanone derivative | Reaction with AlCl₃ (adapted) |

| Suitably substituted tetrahalopropane | Dehalogenation/Dehydrohalogenation |

Detailed research into the specific reaction conditions, such as the optimal base, solvent, and temperature for the dehydrochlorination of 1,1,2-trichloro-2-fluoropropane, would be necessary to develop a viable synthetic protocol. Similarly, adapting the reaction of trifluoroalkanones or identifying a suitable tetrahalopropane precursor would require further investigation and experimental validation.

Reaction Mechanisms and Advanced Chemical Transformations of 1,1 Dichloro 2 Fluoro 1 Propene

Electrophilic and Nucleophilic Addition Reactions Across the Double Bond

The electron-deficient nature of the double bond in 1,1-dichloro-2-fluoro-1-propene, caused by the inductive effect of the two chlorine atoms, would likely render it susceptible to nucleophilic attack. Nucleophiles would be expected to add to the C2 carbon, with subsequent elimination of a chloride ion, leading to a net substitution.

Conversely, electrophilic addition to this electron-poor alkene would be a more challenging transformation, likely requiring highly reactive electrophiles. The regioselectivity of such an addition would be governed by the relative stability of the resulting carbocationic intermediate.

Radical Pathways and Their Role in Reactivity

The presence of allylic C-H bonds in this compound suggests that it could participate in free radical reactions. Halogenation at the allylic position via a radical mechanism is a plausible pathway. The reactivity order for halogens in such reactions is generally F₂ > Cl₂ > Br₂ > I₂. unacademy.com The substitution of hydrogen atoms follows a general trend of allylic > tertiary > secondary > primary. unacademy.com

Halogen Exchange and Substitution Reactions at sp² and sp³ Centers

Halogen exchange reactions offer a viable route to modify the structure of this compound. The Swarts reaction, which utilizes metallic fluorides like AgF, Hg₂F₂, CoF₃, or SbF₃, could potentially be employed to replace the chlorine atoms with fluorine. unacademy.com The exchange of chlorine for fluorine is often thermodynamically favorable. researchgate.net Such reactions are typically performed by heating the alkyl chloride or bromide in the presence of the metallic fluoride (B91410). unacademy.com

Substitution reactions at the sp²-hybridized carbon atoms are also conceivable. The vinylic chlorine atoms are generally unreactive towards nucleophilic substitution under standard conditions. unacademy.com However, under forcing conditions or with the use of specific catalysts, their replacement might be achieved.

Cycloaddition Reactions and Applications as Annulating Agents

Mechanistic Investigations of Isomerization and Skeletal Rearrangements

Isomerization of halogenated propenes is a known phenomenon and can be induced by heat, catalysts, or light. For related compounds like 1-chloro-3,3,3-trifluoropropene, isomerization between (E) and (Z) isomers can be achieved by contacting the compound with a heated surface. google.com Similar isomerizations could be possible for this compound.

Skeletal rearrangements are also a possibility, particularly under Lewis acidic conditions. For example, the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) can lead to the formation of 1,1-dichloro-1-alkenones, and in some cases, bicyclic or rearranged products. nih.gov This suggests that treatment of this compound with a Lewis acid could potentially induce skeletal rearrangements.

Integration of this compound into Multi-Step Organic Synthesis Cascades

The diverse potential reactivity of this compound makes it an interesting building block for multi-step organic synthesis. Although specific examples of its integration into complex synthetic cascades are not prominent in the literature, its functional handles could be exploited in a variety of transformations. The development of multi-step synthetic routes is a key aspect of modern organic chemistry, often aiming to construct complex molecules in an efficient and streamlined manner. trine.edumit.edu The synthesis of related compounds, such as 2-chloro-1,1,1-trifluoropropene from 2,3-dichloro-1,1,1-trifluoropropane, highlights the utility of halogenated propenes as intermediates in synthetic sequences. google.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1,1 Dichloro 2 Fluoro 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of a molecule. By analyzing the spectra of different nuclei, a detailed picture of the molecular structure can be constructed.

While a specific ¹H NMR spectrum for 1,1-dichloro-2-fluoro-1-propene was not found in the search results, predictions can be made based on its structure. The molecule contains a single methyl group (CH₃). The protons of this methyl group would be expected to produce a doublet in the ¹H NMR spectrum due to coupling with the adjacent fluorine atom. The chemical shift of this signal would be influenced by the electronegativity of the neighboring fluorine and the dichlorovinyl group. For comparison, in trans-1-fluoro-1-propene, the methyl protons appear as a doublet of doublets around 1.50 ppm. chemicalbook.com

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three carbon atoms in the molecule. The chemical shifts of these carbons would be significantly influenced by the attached halogen atoms. The dichlorinated carbon of the double bond would likely appear at a downfield chemical shift. The carbon bearing the fluorine atom would also be downfield and would exhibit a large one-bond carbon-fluorine coupling constant. The methyl carbon would appear at the most upfield position.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely be a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift of this fluorine resonance provides information about its electronic environment. For instance, in 1,1-dichloro-2-fluoroethane, the fluorine nucleus gives rise to a signal that can be analyzed to understand its coupling with neighboring protons. spectrabase.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 128.96 g/mol . nist.gov

Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation pattern would likely involve the loss of a chlorine atom to form a stable carbocation. The base peak in the mass spectrum of similar compounds, such as 3,3-difluoro-1-halo-2-arylcyclopropenes, is often the [M-X]⁺ fragment (where X is a halogen). researchgate.net Other potential fragmentation pathways could include the loss of a fluorine atom or a methyl radical.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 128/130/132 | [C₃H₃Cl₂F]⁺ (Molecular Ion) |

| 93/95 | [C₃H₃ClF]⁺ |

| 113/115 | [C₂H₃Cl₂]⁺ |

| 77 | [C₃H₂F]⁺ |

Note: The m/z values are nominal and the relative abundances are predicted based on general fragmentation patterns of halogenated compounds.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV/Vis Spectroscopy)

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum. This technique is particularly useful for studying symmetric vibrations that are weak or inactive in the IR spectrum. Studies on similar molecules like 1,1-dichloro-2-fluoroethylene have utilized both IR and Raman spectroscopy for a complete vibrational analysis. rsc.org

UV/Vis Spectroscopy: The UV/Vis spectrum of this compound would likely show absorptions corresponding to π → π* electronic transitions of the double bond. The presence of the halogen substituents would be expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to an unsubstituted alkene.

Comprehensive Spectroscopic Data Interpretation and Comparative Analysis

The structural elucidation of this compound is achieved through the combined analysis of various spectroscopic techniques, including infrared (IR) spectroscopy, and is further informed by comparative data from related halogenated propanes and propenes.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (from the methyl group) |

| ~1650 | C=C stretching |

| ~1450 | C-H bending (asymmetric) in the methyl group |

| ~1380 | C-H bending (symmetric) in the methyl group |

| ~1100-1000 | C-F stretching |

| ~800-600 | C-Cl stretching |

| Note: The exact peak positions can vary slightly based on the solvent and instrument used. The data presented here is a general representation based on typical ranges for these functional groups. |

The presence of C-H stretching vibrations confirms the existence of the methyl group. The absorption band around 1650 cm⁻¹ is characteristic of a carbon-carbon double bond, confirming the propene backbone. The strong absorption in the 1100-1000 cm⁻¹ region is indicative of a carbon-fluorine bond, while the absorptions in the lower wavenumber region (800-600 cm⁻¹) are attributable to the carbon-chlorine bonds. The NIST Chemistry WebBook provides a reference IR spectrum for this compound, which supports these general assignments. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the three equivalent protons of the methyl group (CH₃). This signal would likely appear as a doublet due to coupling with the vicinal fluorine atom. The chemical shift would be influenced by the electronegativity of the neighboring fluorine and the double bond.

¹³C NMR: The ¹³C NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule: the methyl carbon (C3), the fluorine-bearing carbon (C2), and the dichlorinated carbon (C1). The chemical shifts would be significantly influenced by the attached halogens. The C1 carbon, bonded to two chlorine atoms, would be expected at a lower field compared to the C2 and C3 carbons. The C2 carbon, attached to fluorine, will also show a downfield shift and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom. This signal would be split into a quartet due to coupling with the three protons of the methyl group.

For comparative purposes, the ¹H NMR data for a structurally similar compound, 1,2-dichloro-2-fluoropropane (B1345526) (CH₃CFClCH₂Cl), shows a doublet for the methyl protons at approximately 1.76 ppm and a triplet for the methylene (B1212753) protons at around 3.66 ppm. chemicalbook.com This suggests that the methyl group in this compound would likely resonate in a similar region.

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of approximately 128.96 g/mol , would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1.

The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or the methyl group. Key expected fragments would include:

[M-Cl]⁺

[M-F]⁺

[M-CH₃]⁺

Further fragmentation could lead to smaller charged species.

The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound, which would provide definitive information on its fragmentation pathways. nist.gov

Computational and Theoretical Chemistry Investigations of 1,1 Dichloro 2 Fluoro 1 Propene

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

A fundamental investigation into the electronic structure of 1,1-dichloro-2-fluoro-1-propene is a necessary first step. Quantum chemical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, would provide insights into the molecular orbitals and the distribution of electron density. Understanding the nature of the chemical bonds—particularly the carbon-carbon double bond and the carbon-halogen bonds—is crucial. Key parameters to be determined would include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's fundamental geometry. There is currently a lack of published research detailing these specific quantum chemical calculations for this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become a powerful and widely used tool for studying the properties of molecular systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure. A thorough conformational analysis could identify different possible spatial arrangements of the atoms (conformers) and their relative energies. This would reveal the most likely shape the molecule adopts and the energy barriers between different conformations. Such studies, which are common for similar halogenated hydrocarbons, appear not to have been published for this compound.

Theoretical Predictions of Reactivity and Reaction Selectivity

Computational methods are adept at predicting how a molecule will behave in chemical reactions. By mapping the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of this compound, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. Frontier molecular orbital theory (HOMO-LUMO analysis) would further elucidate its reactivity, with the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) providing clues about its electron-donating and electron-accepting capabilities. These theoretical predictions are vital for understanding the selectivity of reactions involving this compound, yet specific studies are not available.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

To understand the behavior of this compound in a condensed phase (as a liquid or in solution), molecular dynamics (MD) simulations are indispensable. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular forces such as van der Waals interactions and dipole-dipole interactions. This would allow for the prediction of bulk properties like density, viscosity, and diffusion coefficients. Currently, there is no published research that applies molecular dynamics simulations to this specific compound.

Elucidation of Reaction Pathway Energetics and Transition State Characterization

For any chemical reaction involving this compound, a detailed understanding of the reaction mechanism is crucial. Computational chemistry can map out the entire energy landscape of a reaction pathway, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. By calculating the activation energy, one can predict the rate of the reaction. These studies are critical for designing and optimizing synthetic routes, but such detailed energetic and mechanistic analyses for reactions of this compound are not found in the current scientific literature.

Derivatives and Functionalization Strategies Based on 1,1 Dichloro 2 Fluoro 1 Propene

Synthesis of Novel Fluorinated and Chlorinated Propene Derivatives

The structure of 1,1-dichloro-2-fluoro-1-propene allows for the synthesis of new derivatives primarily through reactions targeting the C-Cl bonds. The two chlorine atoms on the terminal carbon are susceptible to substitution, which can be achieved through various methods, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are foundational for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Drawing parallels from the well-established chemistry of 1,1-dichloro-1-alkenes, palladium-catalyzed cross-coupling reactions represent a powerful strategy for derivatization. beilstein-journals.org Reactions such as the Suzuki, Stille, and Sonogashira couplings could potentially be applied to selectively replace one or both chlorine atoms. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could introduce an aryl group, leading to the formation of 1-chloro-2-fluoro-1-aryl-1-propenes. The choice of phosphine ligands and reaction conditions would be critical in controlling the degree of substitution. mdpi.comcas.cnsigmaaldrich.com While the C-F bond is generally strong, specialized palladium catalysts have been developed for the cross-coupling of perfluoro organic compounds, suggesting that with the right catalytic system, even the fluorine atom could potentially be targeted, although this is typically more challenging. mdpi.comscilit.com

Nucleophilic Substitution: Direct nucleophilic substitution of the vinyl chlorides is generally difficult but can be achieved under specific conditions or with highly activated substrates. More plausible is the reaction with sulfur, oxygen, or nitrogen nucleophiles under conditions that facilitate vinylic substitution, potentially catalyzed by copper or palladium complexes. This would yield derivatives such as vinyl sulfides, vinyl ethers, or enamines, which are valuable intermediates in organic synthesis.

Below is a table summarizing potential synthetic transformations for creating novel derivatives.

| Reaction Type | Reagent/Catalyst Example | Potential Product Structure |

| Suzuki Coupling | Arylboronic Acid / Pd(PPh₃)₄ | C₃H₃ClF(Aryl) |

| Sonogashira Coupling | Terminal Alkyne / PdCl₂(PPh₃)₂, CuI | C₃H₃ClF(Alkynyl) |

| Stille Coupling | Organostannane / Pd(PPh₃)₄ | C₃H₃ClF(Alkyl/Aryl) |

| Nucleophilic Substitution | Thiolate / CuI | C₃H₃ClF(SR) |

Regioselective and Chemoselective Functionalization of the Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effects of the three halogen atoms. This electronic nature dictates the regioselectivity and chemoselectivity of addition and cycloaddition reactions.

Addition Reactions: The alkene moiety is expected to be reactive towards nucleophilic addition (e.g., Michael addition) rather than electrophilic addition. The regioselectivity of such an addition would be governed by the stability of the resulting carbanionic intermediate. Nucleophilic attack would likely occur at the C2 carbon (bearing the fluorine atom), as the resulting carbanion at C1 would be stabilized by the two chlorine atoms. In contrast, radical additions, such as hydroboration, on similar gem-difluoroalkenes have shown excellent regioselectivity, suggesting that radical functionalization of this compound could also provide a predictable route to specific isomers. nih.gov

Cycloaddition Reactions: As a polyhalogenated alkene, this compound can act as a dienophile or dipolarophile in cycloaddition reactions. In [4+2] cycloadditions (Diels-Alder reactions), its electron-deficient nature makes it a suitable partner for electron-rich dienes. The reaction would lead to the formation of chlorinated and fluorinated six-membered rings. Similarly, in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, it can be used to construct five-membered heterocyclic rings. nih.govnih.gov The regioselectivity of these cycloadditions would be influenced by both steric and electronic factors arising from the halogen substituents. The synthesis of fluorinated S-heterocycles has been successfully achieved using fluorinated dipolarophiles, highlighting a potential pathway for creating novel sulfur-containing heterocycles from this compound. nih.gov

The table below outlines potential regioselective functionalizations.

| Reaction Type | Reagent | Expected Regiochemistry of Attack | Resulting Structure Type |

| Michael Addition | Nu⁻ (e.g., R₂CuLi) | Attack at C2 | Functionalized Dichlorofluoro-propane |

| Radical Addition | H-Bpin / Radical Initiator | Boron adds to C1 | α-Borylated Dichlorofluoro-propane |

| [4+2] Cycloaddition | Electron-rich Diene | Controlled by frontier molecular orbitals | Dichlorofluoro-substituted Cyclohexene |

| [3+2] Cycloaddition | Azide (N₃⁻) | Controlled by frontier molecular orbitals | Dichlorofluoro-substituted Triazoline |

Preparation of Chiral Analogs and Enantioselective Transformations

Introducing chirality into molecules derived from this compound is a key step toward their potential use in applications requiring stereospecific interactions, such as pharmaceuticals and agrochemicals. This can be achieved through asymmetric reactions that create new stereocenters.

Asymmetric Cyclopropanation: One of the most direct ways to generate chiral analogs is through the enantioselective cyclopropanation of the double bond. Using a chiral catalyst, such as a dirhodium or copper complex, with a diazo compound could yield optically active dichlorofluorinated cyclopropanes. Research on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has shown that chiral dirhodium catalysts can achieve high diastereoselectivity and enantioselectivity, a principle that could be extended to this substrate. organic-chemistry.org

Enantioselective Addition Reactions: Catalytic, enantioselective additions of nucleophiles or radical species across the double bond could also be employed. For example, an asymmetric Michael addition using a chiral catalyst could establish a stereocenter at the C2 position. Furthermore, sequential C-H functionalization reactions, which have been used to create highly functionalized chiral dihydrobenzofurans, represent a sophisticated strategy that could potentially be adapted for derivatives of this compound. nih.gov

Synthesis from Chiral Precursors: Alternatively, chiral derivatives can be prepared by reacting this compound with a chiral building block. For example, a cross-coupling reaction with a chiral organoboron or organozinc reagent would attach a chiral moiety to the propene backbone.

| Asymmetric Strategy | Catalyst/Reagent Type | Chiral Product Example |

| Cyclopropanation | Chiral Dirhodium Catalyst + Diazoacetate | Chiral 1,1-dichloro-2-fluoro-2-methylcyclopropane derivative |

| Michael Addition | Chiral Phase-Transfer Catalyst + Nucleophile | Chiral propane (B168953) with a new stereocenter at C2 |

| Heck Coupling | Chiral Pd-catalyst + Alkene | Chiral propene with extended chiral side chain |

Utilization of Derivatives in Specialized Chemical Synthesis and Materials Research

While specific applications for derivatives of this compound are not widely documented, the types of molecules accessible through its functionalization have significant potential in several high-value areas.

Agrochemicals and Pharmaceuticals: Fluorinated and chlorinated organic compounds are prevalent in modern agrochemicals and pharmaceuticals due to the unique properties conferred by halogen atoms, such as increased metabolic stability and binding affinity. rhhz.net Derivatives of this compound could serve as key intermediates for the synthesis of complex active ingredients. For example, fluorinated pyrazole-containing compounds, which are used as insecticides, are often synthesized from halogenated building blocks. researchgate.net The dichlorovinyl moiety itself is a feature in certain pyrethroid insecticides. beilstein-journals.org

Materials Science and Polymers: Halogenated alkenes are important monomers for the production of specialty polymers and fluoroelastomers with desirable properties like thermal stability and chemical resistance. 20.210.105 Although polymerization of this compound itself is not reported, its derivatives could be designed as monomers for co-polymerization. For instance, replacing the chlorine atoms with polymerizable groups or incorporating the molecule into a larger monomer structure could yield fluorinated polymers for high-performance applications. The synthesis of polymers from the related monomer 1-chloro-1-fluoroethylene highlights the industrial interest in such materials. google.com

Synthetic Building Blocks: The functionalized derivatives serve as versatile building blocks for further chemical synthesis. For example, the creation of fluorinated heterocycles is a major area of research, and cycloaddition reactions with this compound could provide novel scaffolds for medicinal chemistry. e-bookshelf.de The ability to selectively introduce different functional groups via cross-coupling allows for the construction of a library of complex fluorinated molecules from a single, simple starting material.

Advanced Analytical Methodologies for the Research Oriented Study of 1,1 Dichloro 2 Fluoro 1 Propene

Development and Validation of Gas Chromatography (GC) Methods for Purity and Quantification

Gas chromatography (GC) stands as a primary tool for assessing the purity of 1,1-dichloro-2-fluoro-1-propene and for its quantification in various matrices. The development of a robust GC method requires careful selection of the stationary phase, temperature programming, and detector.

For the analysis of halogenated hydrocarbons such as this compound, capillary columns are preferred due to their high separation efficiency. vurup.sk A common choice for the separation of volatile halogenated hydrocarbons is a wax-type capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase. gcms.cz Alternatively, columns with a non-polar stationary phase like polydimethylsiloxane (B3030410) (PDMS) can also be effective.

Method validation is a critical step to ensure the reliability of the analytical results. This process typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A typical calibration for quantification would involve preparing a series of standard solutions of this compound in a suitable solvent and analyzing them by GC to construct a calibration curve.

Table 1: Representative GC Method Parameters for Analysis of Halogenated Propenes

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Application of Hyphenated Techniques (GC-MS, GC-FID) for Complex Mixture Analysis

For the analysis of complex mixtures that may contain this compound, its isomers, byproducts, and starting materials, hyphenated analytical techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, enabling their identification. The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine and fluorine atoms. nist.gov The use of GC-MS is particularly advantageous for differentiating between isomers that may have similar retention times but different mass spectra. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. researchgate.net While it does not provide structural information like MS, it offers high sensitivity and a wide linear range for many organic analytes, including halogenated hydrocarbons. cdc.gov For routine quality control and purity assessments where the identity of the components is already known, GC-FID is often the method of choice due to its simplicity and reliability.

Spectroscopic Analytical Techniques for In Situ Reaction Monitoring

In situ reaction monitoring provides real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates, which is crucial for process optimization and safety. spectroscopyonline.commt.com Vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. americanpharmaceuticalreview.comyoutube.com

FTIR Spectroscopy: An Attenuated Total Reflectance (ATR) probe can be immersed directly into the reaction vessel to monitor the progress of the synthesis of this compound. mdpi.com The formation of the C=C double bond and the presence of C-Cl and C-F bonds can be tracked by observing the appearance and disappearance of their characteristic absorption bands. orgchemboulder.comspectroscopyonline.com For alkenes, the C=C stretching vibration typically appears in the region of 1680-1640 cm⁻¹. orgchemboulder.com The C-Cl stretch is expected in the 850-550 cm⁻¹ range, and the C-F stretch appears at higher wavenumbers. orgchemboulder.comspectroscopyonline.com The NIST WebBook provides an infrared spectrum for this compound, which can serve as a reference. nist.gov

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. youtube.com The C=C bond in this compound would give a strong Raman signal. Real-time monitoring using Raman spectroscopy can track the consumption of reactants and the formation of the product, allowing for precise determination of the reaction endpoint. aiche.orgnih.gov

Table 2: Key Spectroscopic Bands for Monitoring this compound Synthesis

| Functional Group | Spectroscopic Technique | Approximate Wavenumber (cm⁻¹) |

| C=C Stretch | FTIR, Raman | 1680 - 1640 orgchemboulder.com |

| =C-H Stretch | FTIR | 3100 - 3000 spectroscopyonline.com |

| C-Cl Stretch | FTIR | 850 - 550 orgchemboulder.com |

| C-F Stretch | FTIR | 1400 - 1000 |

Creation and Characterization of Reference Materials for Research Purposes

The availability of well-characterized reference materials is fundamental for the accuracy and comparability of analytical measurements. For a specialized compound like this compound, a certified reference material (CRM) may not be commercially available, necessitating its in-house preparation and characterization.

The synthesis of a high-purity reference standard of this compound would be the first step. This would be followed by a comprehensive characterization to confirm its identity and to determine its purity. The characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to elucidate the molecular structure and confirm the position of the atoms.

Gas Chromatography (GC-FID/MS): To determine the purity and identify any minor impurities.

FTIR and/or Raman Spectroscopy: To provide a vibrational fingerprint of the molecule. researchgate.net

Elemental Analysis: To confirm the empirical formula.

The purity of the reference material would be assigned based on the results from multiple independent analytical techniques.

Chromatographic Methodologies for Isomer Separation and Identification

The synthesis of this compound can potentially lead to the formation of other structural isomers, such as 1,2-dichloro-1-fluoro-1-propene or 1,3-dichloro-2-fluoro-1-propene. The separation and identification of these isomers are critical as they may have different physical, chemical, and toxicological properties.

High-resolution capillary gas chromatography is the most effective technique for separating volatile isomers. vurup.sk The choice of the GC column's stationary phase is crucial for achieving separation. A polar stationary phase, such as a cyano-substituted polysiloxane, can offer different selectivity compared to a non-polar phase and may be more effective in resolving closely related isomers. researchgate.net

For unambiguous identification of the separated isomers, GC-MS is the preferred method. nih.gov The fragmentation patterns in the mass spectra of the different isomers will likely show subtle but significant differences that allow for their distinction. In cases where mass spectra are very similar, comparison of GC retention times with those of synthesized or commercially available standards of the individual isomers is necessary for positive identification.

Environmental Fate and Abiotic/biotic Degradation Pathways of Halogenated Propenes Academic Perspective

Atmospheric Chemistry and Photo-oxidation Mechanisms of Fluorinated Alkenes

The atmosphere is a primary compartment for volatile compounds like 1,1-dichloro-2-fluoro-1-propene. Once released, its fate is largely governed by atmospheric chemistry, particularly photo-oxidation initiated by hydroxyl (•OH) radicals, ozone (O3), and nitrate (B79036) radicals (NO3). cdc.gov

The reactivity of alkenes in the atmosphere is primarily driven by their reaction with these oxidants. copernicus.org For halogenated alkenes, the presence of halogen atoms can influence the reaction rates and pathways. The atmospheric lifetime of these compounds is a crucial parameter determining their potential for long-range transport and environmental impact. For instance, the atmospheric half-life of 1,1-dichloroethene, a related compound, is estimated to be around 1.5 days due to its reaction with hydroxyl radicals. cdc.gov

The general mechanism of photo-oxidation of alkenes involves the addition of •OH radicals to the double bond, forming a radical adduct. This adduct then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of a variety of oxidation products, including aldehydes, ketones, and organic nitrates. researchgate.netscispace.com

For fluorinated alkenes, the presence of fluorine atoms can alter the stability of the intermediates and the branching ratios of the different reaction pathways. The strong carbon-fluorine bond can make the molecule more resistant to degradation. dioxin20xx.org Research on various fluorinated alkenes has shown that the position and number of fluorine atoms significantly affect their atmospheric reactivity and the nature of the degradation products formed. acs.orgnih.gov

While specific experimental data for this compound is limited, structure-activity relationship (SAR) models can provide estimates of its atmospheric lifetime. These models use the known reaction rates of similar compounds to predict the reactivity of the target molecule. researchgate.net

Table 1: Atmospheric Oxidation of Related Halogenated Alkenes

| Compound | Primary Oxidant | Atmospheric Half-life | Reference |

| 1,1-Dichloroethene | •OH | ~1.5 days | cdc.gov |

| 1,2-Dichloroethene | •OH, O3, NO3 | Several days | cdc.gov |

This table presents data for structurally related compounds to provide context for the potential atmospheric behavior of this compound.

Hydrolysis and Other Aqueous Phase Transformations

When released into aquatic environments, halogenated propenes can undergo hydrolysis, a reaction with water that can lead to their degradation. The rate of hydrolysis is highly dependent on the structure of the compound, particularly the nature and position of the halogen atoms, as well as environmental conditions such as temperature and pH. savemyexams.comsavemyexams.comyoutube.com

The carbon-halogen bond is the primary site of hydrolytic attack. The strength of this bond influences the rate of hydrolysis, with weaker bonds leading to faster degradation. Generally, the order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. savemyexams.comsavemyexams.com Given that this compound contains both chlorine and fluorine atoms, its hydrolysis rate would be influenced by the relative reactivity of the C-Cl and C-F bonds. The C-F bond is significantly stronger and less prone to hydrolysis than the C-Cl bond.

In addition to hydrolysis, other aqueous phase transformations can occur, such as reactions with other nucleophiles present in the water. For alkenes, halogenation reactions can also occur in the presence of dissolved halogens and water, leading to the formation of halohydrins. masterorganicchemistry.com However, for a compound that is already halogenated, this pathway may be less significant.

It is important to note that under certain conditions, abiotic degradation can be a slow process. For example, the persistence of 1,3-dichloropropene (B49464) in soil, a related compound, can have a half-life of up to 69 days, with hydrolysis being one of the dissipation pathways. epa.gov

Microbial Degradation Pathways and Biotransformation Studies

The microbial world plays a critical role in the breakdown of many organic pollutants. researchgate.net For halogenated compounds, both aerobic and anaerobic microbial degradation pathways have been identified. researchgate.netnih.govgavinpublishers.com

Under anaerobic conditions, many chlorinated compounds can be used as electron acceptors in a process called reductive dehalogenation. microbe.combattelle.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Several bacterial species, such as Dehalococcoides and Dehalogenimonas, are known to carry out this process. microbe.com For instance, 1,2-dichloropropane (B32752) can be reductively dechlorinated to propene. microbe.com

Aerobic degradation of chlorinated compounds is also possible, often through cometabolism, where the microbe does not use the compound as a primary energy source but degrades it in the presence of another substrate. microbe.com However, highly chlorinated compounds can be more resistant to aerobic degradation. nih.gov

The presence of a fluorine atom in this compound could significantly impact its biodegradability. The strength of the C-F bond makes it generally more resistant to microbial attack than C-Cl bonds. While studies on the microbial degradation of mixed halogenated propenes are scarce, research on fluorinated and chlorinated compounds suggests that the degradation would likely proceed through the cleavage of the more labile C-Cl bonds first.

Table 2: Microbial Degradation of Related Halogenated Compounds

| Compound | Microorganism/Consortium | Degradation Pathway | Products | Reference |

| 1,2-Dichloropropane | Dehalococcoides strains, Dehalogenimonas spp. | Reductive Dichloroelimination | Propene | microbe.com |

| 1,2,3-Trichloropropane | Dehalogenimonas spp. | Reductive Dechlorination | Allyl alcohol | microbe.com |

| 1,3-Dichloroprop-1-ene | Pseudomonas pavonaceae | Aerobic Metabolism | 3-chloropropenoic acid | nih.gov |

This table showcases microbial degradation pathways for similar chlorinated propanes, providing insight into potential biotransformation routes for this compound.

Environmental Transport and Partitioning Mechanisms

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, including its volatility, water solubility, and tendency to adsorb to soil and sediment. nih.govitrcweb.org

Volatilization: As a volatile organic compound, this compound is expected to readily partition from water and soil into the atmosphere. epa.gov This is a major transport pathway that moves the compound away from the initial release site. The rate of volatilization is influenced by factors such as temperature, wind speed, and the properties of the soil or water body.

Adsorption: The extent to which this compound adsorbs to soil and sediment is determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with low Koc values are more mobile in soil and are more likely to leach into groundwater. cdc.gov Halogenated alkenes generally have relatively low Koc values, indicating high mobility in soil. For example, 1,1-dichloroethene has a small log Koc value, suggesting it will migrate through soil with little retardation. cdc.gov The presence of fluorine in a molecule can sometimes lead to both hydrophobic and oleophobic (oil-repelling) properties, which can result in complex partitioning behavior. dioxin20xx.org

Leaching: Due to its potential for high mobility in soil, this compound could leach into groundwater, especially in soils with low organic matter content. cdc.gov Once in groundwater, its fate will be determined by a combination of advection, dispersion, and degradation processes.

The dual hydrophobic-hydrophilic nature of some fluorinated compounds can lead to their accumulation at interfaces, such as the air-water interface, which can influence their transport in the unsaturated zone of the soil. itrcweb.org

Computational Modeling of Environmental Persistence and Transformation Kinetics

In the absence of extensive experimental data for this compound, computational modeling provides a valuable tool for predicting its environmental fate and persistence. Quantitative Structure-Activity Relationship (QSAR) models are frequently used to estimate key environmental parameters. nih.gov

These models correlate the chemical structure of a compound with its physical, chemical, and biological properties. For instance, QSARs can be used to estimate:

Atmospheric reaction rates: By comparing the structure of this compound to compounds with known reaction rates with atmospheric oxidants, its atmospheric lifetime can be predicted. researchgate.net

Hydrolysis rates: Models can predict the susceptibility of the C-Cl and C-F bonds to hydrolysis based on electronic and steric factors.

Biodegradation potential: While more complex, some models can predict the likelihood of a compound being biodegradable based on its structural features.

Partitioning coefficients: Parameters like Koc and Henry's Law Constant can be estimated to model the compound's distribution between air, water, and soil.

Density functional theory (DFT) calculations can also be employed to investigate reaction mechanisms and energetics in more detail. For example, DFT can be used to calculate the activation energies for reactions with hydroxyl radicals or for hydrolytic cleavage, providing insights into the most likely degradation pathways. nih.gov These theoretical studies are crucial for understanding the fundamental chemistry that governs the environmental fate of compounds like this compound.

Emerging Research Areas and Future Perspectives for 1,1 Dichloro 2 Fluoro 1 Propene

Development of More Sustainable and Green Synthesis Routes

Traditional methods for synthesizing halogenated alkenes often rely on harsh reagents, multi-step processes, and chlorinated solvents, leading to significant environmental concerns and waste generation. The future of chemical manufacturing for compounds like 1,1-dichloro-2-fluoro-1-propene is increasingly tied to the principles of green chemistry, which prioritizes atom economy, energy efficiency, and the use of safer, renewable feedstocks and solvents.

Current research in the broader field of fluorination and halogenation points toward several promising avenues for developing more sustainable synthetic routes:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in other areas of organic synthesis, researchers are exploring catalyst-free, multicomponent reactions, often facilitated by alternative energy sources like ultrasound irradiation. rsc.org Such an approach, if adapted for haloalkene synthesis, could dramatically reduce waste and simplify purification by eliminating the need for catalysts and hazardous organic solvents. rsc.org

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Recent studies have demonstrated the successful synthesis of various dihalo compounds in water. sid.ir For instance, the conversion of an activated methylene (B1212753) group to a difluoro or dichloro group has been achieved using reagents like Selectfluor or N-chlorosuccinimide in an aqueous medium. sid.ir Adapting such methodologies for the synthesis of this compound could offer a significantly improved environmental profile.

Safer Fluorinating Agents: The direct use of highly toxic and corrosive reagents like anhydrous hydrogen fluoride (B91410) (HF) is a major drawback of many fluorination processes. The development of next-generation nucleophilic fluorinating reagents, such as KHSO₄-13HF, which are easier to handle, inexpensive, and highly efficient for hydrofluorination, represents a significant step forward. nih.gov Exploring the reactivity of such safer reagents in the context of producing fluorinated propenes is a key area for future research.

Halogen Exchange Reactions: The Swarts reaction, which involves treating an alkyl chloride or bromide with a metallic fluoride (e.g., AgF, SbF₃) to produce an alkyl fluoride, is a classic method for introducing fluorine. unacademy.com Future research could focus on optimizing this reaction using more sustainable metal fluorides and catalytic conditions to improve efficiency and reduce metal waste.

A shift towards these greener pathways will be critical for the economically viable and environmentally responsible production of this compound, making it a more attractive building block for industrial applications.

Exploration of Novel Catalytic Systems for Transformations

Beyond its synthesis, the true potential of this compound lies in its subsequent chemical transformations. The distinct reactivity of the C=C double bond, C-Cl bonds, and the C-F bond allows for a wide range of functionalizations. Modern catalysis is key to unlocking this potential with high selectivity and efficiency.

Emerging research focuses on several catalytic platforms:

Palladium-Catalyzed Reactions: Palladium catalysis is a powerhouse in organic synthesis. While extensively used for cross-coupling reactions, its application to the hydrosilylation of internal alkenes, particularly fluorinated ones, is an area of active development. acs.org A recent study on the palladium-catalyzed hydrosilylation of gem-difluoroallenes demonstrated high efficiency and selectivity, providing a route to valuable gem-difluorovinylsilanes. acs.org Similar catalytic systems could be envisioned to selectively functionalize the double bond of this compound, creating a new family of silicon-containing fluorinated monomers.

Sustainable Metal Catalysis: In a move towards greater sustainability, researchers are exploring catalysts based on more abundant and less toxic metals. For example, copper-based systems have recently been shown to be active and stereospecific for the polymerization of 1,3-dienes. mdpi.com The development of copper or iron-based catalysts for the transformation or polymerization of fluorinated alkenes like this compound is a highly attractive future prospect.

Photocatalysis: Merging photocatalysis with the chemistry of fluorinated alkenes offers new pathways for radical-based transformations under mild conditions. This approach can enable unique bond constructions that are difficult to achieve with traditional thermal methods, providing novel routes to functionalized fluoroalkene motifs.

The table below summarizes some of the novel catalytic approaches being investigated for the transformation of fluorinated alkenes.

| Catalytic System | Transformation Type | Potential Application for this compound | Key Advantage |

| Palladium/DPEphos | Internal Hydrosilylation | Synthesis of novel fluorinated vinylsilane monomers | High regioselectivity and chemoselectivity acs.org |

| Copper/MAO | Stereospecific Polymerization | Creation of new fluorinated polymers with controlled tacticity | Utilizes an abundant, low-toxicity metal mdpi.com |

| Photocatalysis | Defluorinative Aminoalkylation | Introduction of complex amine functionalities | Mild reaction conditions, unique reactivity pathways |

The continued exploration of these and other catalytic systems will be essential to fully exploit the synthetic versatility of the this compound scaffold.

Design and Synthesis of New Functional Materials Utilizing Fluorinated Propene Scaffolds

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. uca.fr As a halogenated propene, this compound is a prime candidate for use as a monomer or co-monomer in the synthesis of advanced functional materials.

The presence of both chlorine and fluorine atoms offers unique opportunities. While the fluorine atom imparts the typical properties associated with fluoropolymers, the chlorine atoms provide additional reactive sites for cross-linking or post-polymerization modification, a feature not present in perfluorinated polymers like polytetrafluoroethylene (PTFE).

Future research in this area is likely to focus on:

Novel Fluoroelastomers: Fluoroelastomers are critical materials in the aerospace, automotive, and chemical industries. They are typically copolymers, for instance, of vinylidene fluoride (VDF) and hexafluoropropene (B89477) (HFP). 20.210.105 this compound could be explored as a co-monomer with VDF or other fluoroalkenes to create new elastomers. The chlorine atoms could potentially improve adhesion to substrates or allow for specific curing chemistries.

Metallocene-Catalyzed Polymerization: The microstructure of a polymer dictates its properties. Metallocene catalysts, particularly C₁-symmetric systems, have shown success in controlling the stereochemistry of polypropylene (B1209903) polymerization. mdpi.com Applying similar catalytic strategies to this compound could lead to polymers with highly controlled microstructures (isotactic, syndiotactic, or atactic), enabling fine-tuning of their physical properties.

Functional Coatings and Membranes: The unique combination of halogens could yield polymers with tailored surface properties, making them suitable for applications as hydrophobic or oleophobic coatings. Furthermore, the controlled porosity and chemical resistance could be exploited in the development of advanced separation membranes.

The table below outlines the potential properties and applications of materials derived from this compound.

| Material Type | Potential Monomers | Key Properties | Potential Applications |

| Specialty Elastomer | This compound + VDF | Enhanced chemical resistance, tunable cure sites, good thermal stability | Seals, gaskets, and hoses for aggressive environments |

| Functional Thermoplastic | This compound (homopolymer) | High chlorine content for flame retardancy, post-modifiable | Wire insulation, chemically resistant components, polymer precursors |

| Advanced Coating | Copolymers containing this compound | Low surface energy, hydrophobicity, oleophobicity | Protective coatings, anti-fouling surfaces, microfluidic devices |

Advanced Theoretical Insights Informing Experimental Design and Discovery

As synthetic chemists explore the reactivity of this compound, computational chemistry is becoming an indispensable tool for guiding experimental design. Theoretical studies can provide deep insights into reaction mechanisms, predict reactivity, and screen for promising material properties, thereby saving significant time and resources in the lab.

Future theoretical investigations will likely concentrate on:

Reactivity Mapping: The molecule has multiple potential reaction sites. Density Functional Theory (DFT) calculations can be used to determine the relative reactivity of the C=C double bond versus the C-Cl and C-F bonds toward various reagents (nucleophiles, electrophiles, radicals). This allows chemists to predict which part of the molecule will react under specific conditions.

Mechanistic Elucidation of Catalysis: For novel catalytic transformations, understanding the reaction mechanism is crucial for optimization. Computational studies, such as those used to clarify the role of the DPEphos ligand in palladium-catalyzed hydrosilylation, can map out the entire catalytic cycle, identify the rate-determining step, and explain the origins of selectivity. acs.org This knowledge can guide the rational design of more efficient catalysts.

Predicting Polymer Properties: Before undertaking complex polymer synthesis, computational modeling can predict key properties of the resulting materials. Molecular dynamics simulations can provide insights into the glass transition temperature, chain flexibility, and bulk mechanical properties of polymers derived from this compound.

The following table highlights how different computational methods can be applied to study this molecule.

| Computational Method | Area of Investigation | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Reaction Energetics & Selectivity | Activation barriers, reaction enthalpies, regioselectivity, site of nucleophilic/electrophilic attack |

| Molecular Dynamics (MD) | Polymer Chain Behavior | Glass transition temperature, chain packing, diffusion of small molecules within the polymer matrix |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Nature and strength of C-F and C-Cl bonds, bond polarity |

By integrating these advanced theoretical approaches, researchers can accelerate the discovery of new reactions and materials based on the this compound scaffold.

Interdisciplinary Research Opportunities with Adjacent Scientific Fields

The unique properties conferred by fluorine mean that molecules containing this element are of great interest beyond traditional chemistry. nih.gov The future development of this compound and its derivatives will likely be driven by collaborations across diverse scientific disciplines.

Medicinal Chemistry and Chemical Biology: Fluorine is a "second-favorite heteroatom" in drug design, often used to enhance metabolic stability, binding affinity, and bioavailability. nih.gov While this compound itself is not a drug, it can serve as a versatile starting material for synthesizing more complex, fluorinated bioactive molecules. Its specific halogenation pattern could be used to create novel pharmacophores or bioisosteres of other chemical groups. The introduction of fluorine-containing groups has been shown to improve the efficacy of drug candidates. acs.org

Agrochemicals: The development of new pesticides and herbicides is another field where fluorinated compounds play a crucial role. The trifunctional nature of this compound allows for the construction of a wide variety of molecular architectures that could be screened for agrochemical activity.

Materials Science and Engineering: As discussed previously, the potential for creating novel polymers with unique thermal, chemical, and surface properties places this molecule at the interface of chemistry and materials science. uca.fr Collaborations with materials scientists and engineers will be essential to translate promising laboratory-scale polymers into functional devices, such as advanced membranes, electronic components, or high-performance elastomers.

¹⁹F Magnetic Resonance Imaging (MRI): The fluorine-19 nucleus is an excellent handle for MRI due to its high sensitivity and the lack of a natural background signal in biological tissues. nih.gov Polymers and materials derived from this compound could potentially be developed as ¹⁹F MRI contrast agents, enabling new diagnostic applications.

The successful translation of the fundamental chemistry of this compound into real-world applications will depend on fostering these interdisciplinary partnerships, combining the expertise of synthetic chemists with that of biologists, pharmacologists, and engineers.

Q & A

Q. What are the optimal synthetic routes for 1,1-dichloro-2-fluoro-1-propene, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthesis of halogenated alkenes like this compound can be optimized using one-step halogenation or dehydrohalogenation strategies. For example, reaction variables (temperature, catalyst loading, and stoichiometry of Cl/F precursors) should be tested via factorial design or response surface methodology. Databases like REAXYS and PubChem provide historical reaction data for analogous compounds (e.g., 1-chloro-2-fluoroethylene), which can guide solvent selection (e.g., polar aprotic solvents) and catalyst choices (e.g., AlCl₃ for chlorination) . Kinetic monitoring via GC-MS or in-situ FTIR is critical to identify intermediates and optimize yield.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and coupling constants. Gas chromatography-mass spectrometry (GC-MS) with electron ionization can detect impurities (e.g., residual 1,3-dichloropropene). Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) and reference data from NIST Chemistry WebBook for validation . For fluorinated analogs, ¹⁹F NMR is essential to resolve stereochemical ambiguities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 3-chloro-1,1,1-trifluoropropane) for baseline protocols. Use fume hoods, nitrile gloves, and chemical-resistant aprons. Monitor airborne concentrations with halogen-specific detectors. Waste disposal must comply with EPA guidelines for halogenated organics, including neutralization prior to incineration .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in radical-mediated reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict radical stability. Compare with experimental ESR data for halogenated propenes. Use molecular dynamics simulations to assess steric effects of the dichloro-fluoro substituents on reaction pathways. Databases like PubChem’s PISTACHIO provide kinetic parameters for analogous radical reactions .

Q. How do steric and electronic effects of chlorine and fluorine substituents influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer: Design Hammett studies using substituted dienophiles to isolate electronic (σ values of Cl/F) vs. steric effects (A-values). Isotopic labeling (e.g., ¹³C at the fluorinated carbon) can track regioselectivity via NMR. Computational electrostatic potential maps (ESP) generated via Gaussian software can visualize electron-deficient regions, while X-ray crystallography of adducts (e.g., with anthracene) reveals spatial constraints .

Q. How can kinetic studies resolve contradictions in reported degradation rates of halogenated propenes under environmental conditions?